molecular formula C12H18O B13828758 2-Norpinene-2-propionaldehyde,6,6-dimethyl

2-Norpinene-2-propionaldehyde,6,6-dimethyl

Cat. No.: B13828758
M. Wt: 178.27 g/mol
InChI Key: DDFGFKGJBOILQZ-GHMZBOCLSA-N
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Chemical Reactions Analysis

2-Norpinene-2-propionaldehyde,6,6-dimethyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Norpinene-2-propionaldehyde,6,6-dimethyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Norpinene-2-propionaldehyde,6,6-dimethyl involves its interaction with molecular targets and pathways. It may act as an aldehyde, participating in various biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications .

Comparison with Similar Compounds

2-Norpinene-2-propionaldehyde,6,6-dimethyl can be compared with similar compounds such as:

  • 6,6-dimethyl-bicyclo[3.1.1]hept-2-ene-2-propanal
  • 6,6-dimethyl-2-norpinene-2-propionaldehyde
  • Bicyclo[3.1.1]hept-2-ene-2-propanal, 6,6-dimethyl-

These compounds share similar structural features but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific odor profile and its versatility in various chemical reactions .

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]propanal

InChI

InChI=1S/C12H18O/c1-12(2)10-6-5-9(4-3-7-13)11(12)8-10/h5,7,10-11H,3-4,6,8H2,1-2H3/t10-,11-/m1/s1

InChI Key

DDFGFKGJBOILQZ-GHMZBOCLSA-N

Isomeric SMILES

CC1([C@@H]2CC=C([C@H]1C2)CCC=O)C

Canonical SMILES

CC1(C2CC=C(C1C2)CCC=O)C

Origin of Product

United States

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